molecular formula C22H16N4O4 B11702803 N'-[(E)-(2-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-[(E)-(2-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11702803
M. Wt: 400.4 g/mol
InChI Key: OBQKCTQTFNYJCM-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group, a dihydroacridinone moiety, and an acetohydrazide linkage, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves the condensation of 2-nitrobenzaldehyde with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction and formation of the desired product .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. Industrial synthesis may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the dihydroacridinone moiety may interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of a nitrophenyl group, a dihydroacridinone moiety, and an acetohydrazide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C22H16N4O4/c27-21(24-23-13-15-7-1-4-10-18(15)26(29)30)14-25-19-11-5-2-8-16(19)22(28)17-9-3-6-12-20(17)25/h1-13H,14H2,(H,24,27)/b23-13+

InChI Key

OBQKCTQTFNYJCM-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.